Cas no 140874-05-1 (1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-)
140874-05-1 structure
Product Name:1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
Numero CAS:140874-05-1
MF:C30H28N6
MW:472.583525657654
CID:2773990
PubChem ID:12077978
Update Time:2025-04-21
1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-[bis(2-pyridylmethyl)amino]benzene
- DTXCID90427949
- N,N,N',N'-tetrakis(2-pyridylmethyl)benzene-1,3-diamine
- 140874-05-1
- 1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
- DTXSID20477139
-
- Inchi: 1S/C30H28N6/c1-5-16-31-25(10-1)21-35(22-26-11-2-6-17-32-26)29-14-9-15-30(20-29)36(23-27-12-3-7-18-33-27)24-28-13-4-8-19-34-28/h1-20H,21-24H2
- Chiave InChI: ITTBMRNMIHJJGX-UHFFFAOYSA-N
- Sorrisi: N(CC1C=CC=CN=1)(CC1C=CC=CN=1)C1C=CC=C(C=1)N(CC1C=CC=CN=1)CC1C=CC=CN=1
Proprietà calcolate
- Massa esatta: 472.23754492Da
- Massa monoisotopica: 472.23754492Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 36
- Conta legami ruotabili: 10
- Complessità: 526
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 58Ų
1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
140874-05-1 (1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti